1-(2-Pyridylmethyl)-1h-benzotriazole
Overview
Description
1-(2-Pyridylmethyl)-1h-benzotriazole is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : 1-(2-Pyridylmethyl)-1H-benzotriazole is explored as a corrosion inhibitor for copper in acidic mediums. Quantum chemical calculations and molecular dynamics (MD) methods indicate its potential in inhibiting corrosion through adsorption on metal surfaces due to the active sites in the benzotriazole ring and heteroatoms (Khaled, Fadlallah, & Hammouti, 2009).
Coordination Polymers : It plays a critical role in the assembly of copper(I)-iodide coordination polymers. Its structure influences the formation of various dimensional frameworks in coordination polymers, demonstrating the importance of the spatial positions of pyridyl N-donors in ligands (Fang et al., 2010).
Photoluminescent Properties : this compound contributes to the formation of polymers with distinct photoluminescent properties and thermal stability, important in material sciences and photonic applications (Liu et al., 2008).
Environmental Impact : Its degradation and transformation products in the environment are studied, particularly in the context of biological wastewater treatment. This research is vital for understanding the environmental impact and biotransformation pathways of benzotriazoles (Huntscha et al., 2014).
Phototransformation Mechanisms : The compound is part of the benzotriazole family, used in various industrial applications. Its phototransformation mechanisms in aquatic environments have been characterized, providing insights into its environmental degradation processes (Wu et al., 2021).
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-7-12-11(6-1)14-15-16(12)9-10-5-3-4-8-13-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVSKXGJVJJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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